N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-6-4-9-16(18-13)19-17(21)14-7-5-8-15(12-14)24(22,23)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGJZZZEJWGXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 3-(Pyrrolidine-1-sulfonyl)benzoic acid : Serves as the acylating agent.
- 6-Methylpyridin-2-amine : Acts as the nucleophile in amide bond formation.
Retrosynthetically, the compound is accessible via sequential sulfonylation of benzoic acid derivatives followed by amide coupling (Fig. 1). Alternative routes involving late-stage sulfonylation of pre-formed benzamides have also been explored but face challenges in regioselectivity and functional group compatibility.
Sulfonation of Benzoic Acid Derivatives
The introduction of the pyrrolidine sulfonamide group at the 3-position of the benzene ring is typically achieved through sulfonation and subsequent derivatization.
Direct Sulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic sulfonation using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}3 $$) at 150–200°C to yield 3-sulfobenzoic acid. This reaction exploits the meta-directing effect of the carboxylic acid group, achieving >80% regioselectivity. The sulfonic acid group is then converted to a sulfonyl chloride via treatment with phosphorus pentachloride ($$ \text{PCl}5 $$) in dichloromethane at 0–5°C (Eq. 1):
$$ \text{3-HO}3\text{S-C}6\text{H}4\text{COOH} + \text{PCl}5 \rightarrow \text{3-ClSO}2\text{-C}6\text{H}4\text{COOH} + \text{POCl}3 + \text{HCl} $$
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form 3-(pyrrolidine-1-sulfonyl)benzoic acid (Eq. 2):
$$ \text{3-ClSO}2\text{-C}6\text{H}4\text{COOH} + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{Et}3\text{N}} \text{3-(C}4\text{H}8\text{NSO}2\text{)-C}6\text{H}_4\text{COOH} + \text{HCl} $$
Yields for this step range from 65% to 85%, depending on reaction time and stoichiometry.
Amide Bond Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ (\text{COCl})2 $$) and subsequently coupled with 6-methylpyridin-2-amine.
Acid Chloride Preparation
3-(Pyrrolidine-1-sulfonyl)benzoic acid is treated with excess thionyl chloride ($$ \text{SOCl}2 $$) under reflux (70–80°C) for 4–6 hours to form the corresponding acid chloride (Eq. 3):
$$ \text{3-(C}4\text{H}8\text{NSO}2\text{)-C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{3-(C}4\text{H}8\text{NSO}2\text{)-C}6\text{H}4\text{COCl} + \text{SO}_2 + \text{HCl} $$
Coupling with 6-Methylpyridin-2-amine
The acid chloride reacts with 6-methylpyridin-2-amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature, using triethylamine as a base (Eq. 4):
$$ \text{3-(C}4\text{H}8\text{NSO}2\text{)-C}6\text{H}4\text{COCl} + \text{C}6\text{H}6\text{N(CH}3\text{)} \xrightarrow{\text{Et}_3\text{N}} \text{N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide} + \text{HCl} $$
Yields for this step typically exceed 70% when using a 1.2:1 molar ratio of amine to acid chloride.
Alternative Routes: Late-Stage Sulfonylation
An alternative strategy involves introducing the sulfonamide group after amide bond formation. For example, 3-bromo-N-(6-methylpyridin-2-yl)benzamide undergoes nucleophilic aromatic substitution with pyrrolidine sulfinate in the presence of a copper(I) catalyst (Eq. 5):
$$ \text{3-Br-C}6\text{H}4\text{CONH-C}6\text{H}3\text{CH}3 + \text{C}4\text{H}8\text{NSO}2^- \xrightarrow{\text{CuI, DMF}} \text{this compound} + \text{Br}^- $$
This method, however, suffers from moderate yields (50–60%) due to competing side reactions.
Optimization of Reaction Conditions
Catalytic Systems for Sulfonamide Formation
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances the reactivity of pyrrolidine in sulfonamide synthesis, reducing reaction times from 24 hours to 6–8 hours. Similarly, sodium tungstate ($$ \text{Na}2\text{WO}4 $$) catalyzes the oxidation of thiol intermediates to sulfonamides in the presence of hydrogen peroxide ($$ \text{H}2\text{O}2 $$), as demonstrated in analogous pyrimidine derivatives.
Solvent Effects on Amide Coupling
Polar aprotic solvents such as DMF and acetonitrile improve the solubility of 3-(pyrrolidine-1-sulfonyl)benzoyl chloride but may promote hydrolysis. Non-polar solvents like toluene minimize side reactions but require elevated temperatures (80–100°C) for efficient coupling. A balance is achieved using THF, which offers moderate polarity and compatibility with Schlenk techniques.
Purification and Isolation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. The latter method achieves >95% purity for gram-scale syntheses. Adjusting the pH to 5–8 during workup, as described in pyrimidine sulfone syntheses, effectively removes acidic by-products.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.2 Hz, 1H, Py-H), 6.95 (d, J = 8.2 Hz, 1H, Py-H), 3.40–3.20 (m, 4H, pyrrolidine-CH$$ _2 $$), 2.50 (s, 3H, CH$$ _3 $$), 2.00–1.80 (m, 4H, pyrrolidine-CH$$ _2 $$).
- IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O stretch), 1320 cm$$ ^{-1} $$ (S=O asymmetric), 1150 cm$$ ^{-1} $$ (S=O symmetric).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Therapeutic Agent Development
N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural properties suggest it could interact with specific biological targets, including enzymes and receptors involved in disease pathways.
Biochemical Assays
Due to its unique structure, this compound can serve as a probe or inhibitor in biochemical assays to study enzyme kinetics or protein interactions. It can help elucidate the role of specific proteins in cellular processes and disease mechanisms.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains suggests it could be developed into an antibacterial agent.
Material Science
The compound's unique chemical structure may also find applications in material science, particularly in the development of new polymers or as a catalyst in chemical reactions. Its sulfonamide group can enhance the properties of materials, making them suitable for specific industrial applications.
Anticancer Activity
A study evaluated the anticancer potential of this compound against several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer (A549). The results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HepG2 | 18 |
| A549 | 20 |
Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed moderate antibacterial properties:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Core Modifications: Aryl Amide Derivatives
Several analogs with the N-(6-methylpyridin-2-yl)benzamide scaffold have been synthesized, differing in substituents on the benzamide ring. Key examples include:
Key Observations :
Sulfonyl Group Variations
The pyrrolidine sulfonyl group is critical for solubility and target engagement. A structurally related compound, Z29077885 (N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide), shares the 3-(pyrrolidine-1-sulfonyl)benzamide core but replaces the 6-methylpyridin-2-yl group with a benzodiazolyl moiety. This compound was identified as an anticancer agent targeting STK33, validated via cell viability assays and in vivo xenograft models .
Comparison Highlights :
- The substitution of pyridinyl with benzodiazolyl in Z29077885 may enhance hydrophobic interactions, improving anticancer efficacy compared to pyridinyl analogs.
Amide Nitrogen Modifications
Another analog, N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (ECHEMI ID 377756-87-1), replaces the pyridinyl group with a thiazole ring.
Structural Implications :
- Thiazole rings introduce sulfur-based hydrogen bonding and π-stacking capabilities, differing from the pyridinyl group’s nitrogen-based interactions.
- Such substitutions are common in drug design to optimize pharmacokinetics or target selectivity.
Biological Activity
N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound belonging to the class of benzamides, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O3S
- CAS Number: 941832-04-8
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Derivative: Starting from 6-methylpyridine, various functional groups can be introduced.
- Amide Formation: The final step involves coupling the sulfonylated pyridine derivative with a benzamide derivative using coupling reagents like EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may modulate the activity of these biological targets through binding interactions, although detailed biochemical studies are necessary to elucidate these pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
-
Anticancer Properties:
- A study on related compounds showed significant inhibitory activity against c-Abl, a kinase involved in various cancers. This suggests potential applications in cancer therapy .
- Another compound in a similar class demonstrated selective inhibition of TGF-β type I receptor kinase, indicating potential as an anticancer agent .
- Neuroprotective Effects:
-
Anti-inflammatory Activity:
- Compounds with similar structures have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the common synthetic routes for N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzamide core with substituted pyridine and pyrrolidine sulfonyl groups. For example, palladium-catalyzed Suzuki-Miyaura coupling is used to attach aryl/heteroaryl groups to the benzamide scaffold (e.g., 65% yield for pyridinyl derivatives in similar compounds) . Optimization focuses on:
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature : Controlled heating (80–120°C) balances yield and purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylpyridinyl protons at δ 2.45–2.49 ppm, benzamide carbonyl at ~168 ppm) .
- Mass Spectrometry : GC-MS or LC-MS validates molecular weight (e.g., m/z 310 for brominated analogs) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are addressed by:
- Standardized Assays : Replicating enzyme inhibition (e.g., anticholinesterase) under uniform conditions (pH, temperature) .
- Structural Comparisons : Analyzing analogs (e.g., substituent effects on benzothiazole vs. pyrimidine cores) to isolate activity drivers .
- Meta-Analysis : Aggregating data from >10 studies to identify trends (e.g., pyrrolidine sulfonyl groups enhance kinase inhibition) .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model binding to serine/threonine kinases (e.g., STK33), highlighting hydrogen bonds between the sulfonyl group and Lys53 residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with anticancer activity (R² > 0.85 in training sets) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
